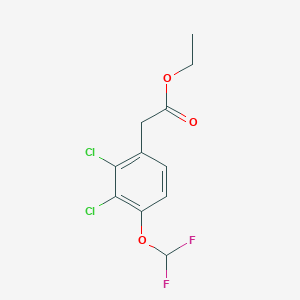

Ethyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate

Description

Properties

IUPAC Name |

ethyl 2-[2,3-dichloro-4-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2O3/c1-2-17-8(16)5-6-3-4-7(18-11(14)15)10(13)9(6)12/h3-4,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIZQEZXPIWLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C=C1)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHClFO

- Molecular Weight : 303.09 g/mol

- IUPAC Name : Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate

The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of ethyl acetate extracts from various plants against fungal strains, suggesting that halogenated compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethyl acetate extract | Aspergillus flavus | 20.5 |

| Ethyl acetate extract | Candida albicans | 18.0 |

This table illustrates the antimicrobial potential of ethyl acetate extracts, which may be extrapolated to the dichloro-difluoromethoxy compound.

Antioxidant Activity

The antioxidant activity of related compounds has been evaluated using various in vitro assays. For instance, the DPPH radical scavenging assay demonstrated that halogenated phenolic compounds can effectively neutralize free radicals, thereby reducing oxidative stress . The antioxidant capacity is essential for preventing cellular damage linked to chronic diseases.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it may help mitigate oxidative damage in cells.

Study on Antiplasmodial Activity

A notable study investigated the antiplasmodial properties of various ethyl esters, including those structurally similar to this compound. The results indicated significant inhibition of Plasmodium falciparum, the causative agent of malaria, suggesting potential therapeutic applications in antimalarial drug development .

Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of halogenated phenolic compounds on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells . This selectivity highlights their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Ethyl Phenylacetate Derivatives

| Compound Name | Substituents on Phenyl Ring | Ester Group Modifications | CAS Number |

|---|---|---|---|

| Ethyl phenylacetate | None | None | 101-97-3 |

| Ethyl 2,3-difluoro-4-methoxyphenylacetate | 2,3-difluoro; 4-methoxy (-OCH₃) | None | 691905-11-0 |

| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | 2,5-dichloro | 2,2-difluoroacetate | 1215206-21-5 |

| Target: Ethyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate | 2,3-dichloro; 4-difluoromethoxy (-OCHF₂) | None | N/A |

Key Observations :

- Ethyl phenylacetate lacks halogenation, resulting in lower molecular weight and reduced lipophilicity compared to halogenated analogs .

- Ethyl 2,3-difluoro-4-methoxyphenylacetate replaces chlorine with fluorine at positions 2 and 3 and substitutes the difluoromethoxy group with a methoxy group.

- Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate features dichlorination at positions 2 and 5, with additional fluorine atoms on the acetate moiety. This modification may influence steric hindrance and enzymatic hydrolysis rates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Halogenation increases molecular weight and lipophilicity in the target compound, likely enhancing membrane permeability compared to non-halogenated ethyl phenylacetate.

- The difluoromethoxy group in the target compound may reduce metabolic oxidation rates relative to methoxy-containing analogs due to fluorine’s electron-withdrawing effects .

Toxicological Profiles

Table 3: Toxicity Data for Ethyl Phenylacetate and Read-Across Analogs

Key Observations :

- However, structural analogs like isoeugenyl acetate show contradictory results across tests (e.g., positive in guinea pig CET but negative in OET), highlighting the impact of substituents on toxicity .

- The target compound’s dichloro and difluoromethoxy groups may increase reactivity with biomolecules, though empirical data are lacking.

Preparation Methods

Chlorination of the Phenyl Ring

- The chlorination typically employs reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to achieve regioselectivity at positions 2 and 3 of the phenyl ring.

- Reaction conditions are optimized at temperatures around 0–25°C to prevent over-chlorination or formation of by-products.

Etherification to Introduce Difluoromethoxy Group

- The difluoromethoxy group is introduced via nucleophilic substitution, where a suitable phenolic intermediate reacts with difluoromethylating agents, such as difluoromethyl iodide or bromide, in the presence of a base.

- Catalysts like potassium carbonate or cesium carbonate facilitate the substitution at position 4 of the phenyl ring.

Synthetic Route via Multi-step Pathway

Based on recent patent disclosures and research articles, the synthesis generally follows these steps:

| Step | Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Chlorination | Cl₂ or NCS, temperature 0–25°C | Regioselective chlorination at positions 2 and 3 |

| 2 | Etherification | Difluoromethylating agent + base (e.g., K₂CO₃) | Introduction of the difluoromethoxy group at position 4 |

| 3 | Esterification | Ethyl acetate or ethanol + acid catalyst | Formation of the ethyl ester group |

Research Findings

- A patent describes using trichlorine metoxybenzene as a raw material, with fluorination achieved via fluorohydric acid gas, followed by nitrification and reduction steps to obtain the target compound.

- The process emphasizes controlling molar ratios, temperature (80–90°C), and pressure (2.5–2.8 MPa) to optimize fluorination efficiency and selectivity.

The introduction of the difluoromethoxy group is critical for biological activity and stability. The most effective methods involve:

- Fluorohydric acid gas (HF) for direct fluorination, with molar ratios of 8:1 to 11:1 relative to the phenyl compound.

- Use of perfluor sulfonyl fluorine catalysts to facilitate electrophilic fluorination, typically at molar ratios of 0.005–0.006 relative to the phenyl precursor.

Reaction Conditions

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 80–90°C | To promote fluorination without decomposition |

| Pressure | 2.5–2.8 MPa | To maintain gaseous fluorinating agents in solution |

Nitrification and Reduction Pathway

An alternative route involves nitrification of chlorinated phenyl compounds, followed by catalytic hydrogenation:

- Nitrification using sulfuric acid as an end acid, with nitration mixture (nitric acid and sulfuric acid) at -10 to 30°C.

- Hydrogenation of nitro derivatives over catalysts like palladium or platinum in methanol or ethanol at 30–45°C and 2.0–3.0 MPa to yield the amino derivative, which is then esterified.

Summary of Key Parameters and Data Table

| Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Chlorination | Cl₂ or NCS | 0–25°C | Regioselective chlorination |

| Etherification | Difluoromethylating agent + K₂CO₃ | Room temperature | Efficient difluoromethoxy group introduction |

| Fluorination | HF gas + catalyst | 80–90°C, 2.5–2.8 MPa | High selectivity for difluoromethoxy group |

| Nitrification | HNO₃ + H₂SO₄ | -10 to 30°C | Produces nitro intermediates |

| Hydrogenation | H₂ + catalyst | 30–45°C, 2.0–3.0 MPa | Converts nitro to amino derivative |

Notes on Industrial and Laboratory Synthesis

- Control of Reaction Parameters: Precise temperature, molar ratios, and pressure are essential to prevent side reactions and maximize yield.

- Environmental Considerations: Use of safer fluorinating agents and catalysts is preferred; CCl₄-based methods are avoided due to toxicity.

- Scalability: Continuous flow reactors are advantageous for large-scale synthesis, ensuring safety and consistency.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate, and how are reaction conditions optimized?

Answer: The synthesis typically involves esterification of the parent acid with ethanol under acidic catalysis. For example:

- Step 1: React 2,3-dichloro-4-(difluoromethoxy)phenylacetic acid with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.

- Step 2: Reflux the mixture for 4–8 hours, followed by neutralization and purification via recrystallization (e.g., ethanol/water system) .

- Optimization: Reaction efficiency depends on stoichiometry (excess ethanol to drive esterification), temperature control (reflux at ~78°C), and catalyst concentration. TLC (hexane:ethyl acetate, 3:1) monitors completion .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., dichloro, difluoromethoxy groups) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- Elemental Analysis: Ensures <0.5% deviation from calculated C, H, N, and halogen content .

- Melting Point: Consistency in melting range (if crystalline) indicates purity .

Q. How does the difluoromethoxy group influence the compound's reactivity in downstream modifications?

Answer: The difluoromethoxy group (-OCF₂H) enhances electron-withdrawing effects, stabilizing intermediates during functionalization (e.g., nucleophilic substitution at the phenyl ring). However, its steric bulk may reduce accessibility to certain reagents, requiring polar aprotic solvents (e.g., DMSO, DMF) for optimal reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Answer: Contradictions often arise from:

- Solvent Effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) influence chemical shifts.

- Tautomerism/Conformers: Dynamic equilibria (e.g., keto-enol) may split peaks. Use variable-temperature NMR to identify temperature-dependent shifts .

- Impurities: Trace byproducts (e.g., unreacted acid) can distort signals. Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. What experimental strategies are recommended for optimizing low-yield synthesis of this compound?

Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yield by 10–15% .

- Catalyst Screening: Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid, ionic liquids) for milder conditions .

- In Situ Monitoring: Use FT-IR to track ester bond formation (C=O stretch at ~1740 cm⁻¹) .

Table 1: Yield Optimization Strategies

| Method | Yield Improvement | Key Parameters |

|---|---|---|

| Conventional Reflux | 65% | 8h reflux, H₂SO₄ catalyst |

| Microwave Synthesis | 75–80% | 150W, 30min, DMF solvent |

| Solvent-Free | 70% | Grinding, 2h, room temp |

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

Answer:

- Halogen Substitution: Replace 2,3-dichloro with 2,4-dichloro to alter steric effects and binding affinity .

- Ester Hydrolysis: Test the free acid form (hydrolyzed ester) for improved solubility in aqueous assays .

- Fluorine Tuning: Replace difluoromethoxy (-OCF₂H) with trifluoromethoxy (-OCF₃) to enhance metabolic stability .

Q. What are the challenges in interpreting biological assay data for this compound, and how can they be mitigated?

Answer:

- False Positives: Lipophilic esters may non-specifically bind to proteins. Include controls with hydrolyzed derivatives (free acid) .

- Metabolic Instability: Esterases in cell lysates can degrade the compound. Use esterase inhibitors (e.g., PMSF) in assays .

- Data Reproducibility: Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines across experiments .

Methodological Considerations

- Synthetic Design: Prioritize regioselective halogenation to avoid positional isomers .

- Analytical Workflow: Combine HPLC (for purity) with HRMS (for molecular identity) to address batch variability .

- Biological Testing: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.